molecular formula C12H14LiNO3 B1613038 Lithium 2-[(morpholin-4-yl)methyl]benzoate CAS No. 904696-60-2

Lithium 2-[(morpholin-4-yl)methyl]benzoate

Cat. No.: B1613038
CAS No.: 904696-60-2
M. Wt: 227.2 g/mol
InChI Key: PKLIDBHLNQBFTO-UHFFFAOYSA-M
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Description

Lithium 2-[(morpholin-4-yl)methyl]benzoate is a useful research compound. Its molecular formula is C12H14LiNO3 and its molecular weight is 227.2 g/mol. The purity is usually 95%.
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Biological Activity

Lithium 2-[(morpholin-4-yl)methyl]benzoate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C12H14NO3LiC_{12}H_{14}NO_3\cdot Li and a molecular weight of approximately 227.185 g/mol. It is characterized by a melting point greater than 300 °C, indicating thermal stability, which is beneficial for storage and handling in laboratory settings .

Antimicrobial Properties

Recent studies have indicated that compounds containing morpholine structures exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds ranged from 4.69 to 156.47 µM against different pathogens, suggesting promising antibacterial potential .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported to be between 16.69 to 222.31 µM, indicating a moderate level of antifungal efficacy .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. The morpholine moiety is known for enhancing membrane permeability, which may facilitate the entry of the compound into microbial cells, leading to cell death or inhibition of growth.

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated the antibacterial effects of various morpholine derivatives, including this compound, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that structural modifications influenced the potency of these compounds .
  • Antifungal Evaluation : Another research effort focused on the antifungal properties of lithium-containing compounds, where this compound was tested against fungal strains like Candida albicans. Results indicated a concentration-dependent effect on fungal growth inhibition .
  • In Vivo Studies : Preliminary in vivo studies are necessary to establish the therapeutic potential and safety profile of this compound. These studies would help elucidate its pharmacokinetics and possible side effects when administered in clinical settings.

Properties

IUPAC Name

lithium;2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIDBHLNQBFTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635779
Record name Lithium 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904696-60-2
Record name Lithium 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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